N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound that features a cyclopropyl group, a methoxy group, a methyl group, and a thiophen-3-ylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 4-methoxy-2-methylbenzenesulfonyl chloride, and thiophen-3-ylmethanol. The synthesis process may involve the following steps:
Formation of the sulfonamide bond: Reacting cyclopropylamine with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate N-cyclopropyl-4-methoxy-2-methylbenzenesulfonamide.
Introduction of the thiophen-3-ylmethyl group: Reacting the intermediate with thiophen-3-ylmethanol under suitable conditions, possibly involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-methylbenzenesulfonic acid or its aldehyde derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methoxy-2-methylbenzenesulfonamide: Lacks the thiophen-3-ylmethyl group.
N-cyclopropyl-4-methoxybenzenesulfonamide: Lacks both the methyl and thiophen-3-ylmethyl groups.
N-cyclopropyl-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to the presence of all four functional groups (cyclopropyl, methoxy, methyl, and thiophen-3-ylmethyl) on the benzenesulfonamide core. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-9-15(20-2)5-6-16(12)22(18,19)17(14-3-4-14)10-13-7-8-21-11-13/h5-9,11,14H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWJJDJUNQLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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